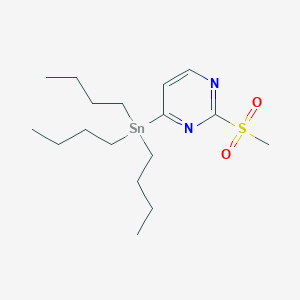
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine
Übersicht
Beschreibung
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine is a compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique combination of a methylsulfonyl group and a tributylstannyl group attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine typically involves the following steps:
Cyclic Condensation: The process begins with the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate.
Derivation and Oxidation: This is followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable and environmentally friendly synthetic strategies to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it acts as a precursor for the synthesis of other compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Stille Coupling: This reaction typically involves the use of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts.
Oxidation: Oxone is used as an oxidant in the derivation and oxidation steps.
Major Products Formed
The major products formed from these reactions include various functionalized pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine involves its role as a precursor in chemical reactions. The compound’s molecular structure allows it to participate in various reactions, facilitating the formation of new bonds and the synthesis of complex molecules. The tributylstannyl group, in particular, plays a crucial role in Stille coupling reactions, enabling the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)pyrimidine: This compound is similar in structure but lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrimidine: This compound contains the methylsulfonyl group but lacks the tributylstannyl group.
Uniqueness
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications and reactions compared to similar compounds .
Eigenschaften
IUPAC Name |
tributyl-(2-methylsulfonylpyrimidin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJZCJNOAIZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B3320238.png)
![3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3320239.png)

![Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B3320254.png)






![2-Azabicyclo[2.2.1]heptan-5-one;hydrochloride](/img/structure/B3320302.png)
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B3320317.png)


